molecular formula C12H17NO2 B14839022 2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide

2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide

Cat. No.: B14839022
M. Wt: 207.27 g/mol
InChI Key: XEGFZQKKNFKLOY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzamide, featuring a hydroxyl group and an isopropyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-isopropylphenol and N,N-dimethylformamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. For example, the reaction may be conducted in the presence of a base such as sodium hydroxide and a solvent like methanol.

    Reaction Steps: The hydroxyl group is introduced through a hydroxylation reaction, while the isopropyl group is added via an alkylation reaction. The final step involves the formation of the benzamide structure through an amidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropyl group, which may affect its chemical and biological properties.

    2-Hydroxy-3-methyl-N,N-dimethylbenzamide: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.

Uniqueness

2-Hydroxy-3-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl and isopropyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-3-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)9-6-5-7-10(11(9)14)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

XEGFZQKKNFKLOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)N(C)C)O

Origin of Product

United States

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